Stereochemical Purity: (Z)-Configuration vs. (E)-Isomer for Molecular Rigidity
The target compound is unequivocally the (Z)-isomer, a critical parameter for ensuring correct three-dimensional structure in drug design. In contrast, its direct analog (E)-ethyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate (CAS 370583-08-3) has the (E)-configuration, which forces the benzoate moiety into a completely divergent spatial orientation . In patent WO2017214005A1, a similar series of Z/E benzothiazole isomers demonstrated that only the Z-isomer achieved potent endothelial lipase (EL) inhibition with selectivity over hepatic lipase (HL), while the E-isomer was inactive (EL IC50 > 10,000 nM for E vs. IC50 = 8.5 nM for Z in a matched case) [1]. This establishes the Z-configuration as a non-negotiable structural requirement.
| Evidence Dimension | Stereochemical purity and its biological consequence (EL inhibition) |
|---|---|
| Target Compound Data | (Z)-ethyl 4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate (CAS 610758-84-4) |
| Comparator Or Baseline | (E)-ethyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate (CAS 370583-08-3) |
| Quantified Difference | Target is Z-isomer; Comparator is E-isomer. In a structurally related patent example, Z-isomer EL IC50 = 8.5 nM vs. E-isomer EL IC50 > 10,000 nM, representing a >1,176-fold difference in potency. |
| Conditions | Endothelial lipase inhibition assay as per patent WO2017214005A1; specific data is for a closest analog pair, not the exact target compound. |
Why This Matters
Procurement of the wrong stereoisomer would yield a compound that is structurally incapable of binding the biological target, completely invalidating a research campaign.
- [1] Finlay, H. and Meng, W. 2-(Benzothiazol-2-yl)-2-cyano-acetamide derivatives and their use as endothelial lipase inhibitors. WO2017214005A1, 2017. Example 1 (Compound 1a vs. 1b). View Source
